molecular formula C7H10Cl2F2N2 B11718250 (3,4-Difluorobenzyl)hydrazine dihydrochloride

(3,4-Difluorobenzyl)hydrazine dihydrochloride

Cat. No.: B11718250
M. Wt: 231.07 g/mol
InChI Key: ZDXBXFKEWWJBLZ-UHFFFAOYSA-N
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Description

(3,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 . It is a derivative of hydrazine, featuring a benzyl group substituted with two fluorine atoms at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include various substituted hydrazine derivatives, azides, and other functionalized benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(3,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorobenzyl)amine
  • (3,4-Difluorobenzyl)chloride
  • (3,4-Difluorobenzyl)alcohol

Uniqueness

Compared to these similar compounds, (3,4-Difluorobenzyl)hydrazine dihydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C7H10Cl2F2N2

Molecular Weight

231.07 g/mol

IUPAC Name

(3,4-difluorophenyl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H

InChI Key

ZDXBXFKEWWJBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)F)F.Cl.Cl

Origin of Product

United States

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